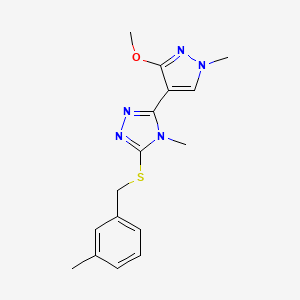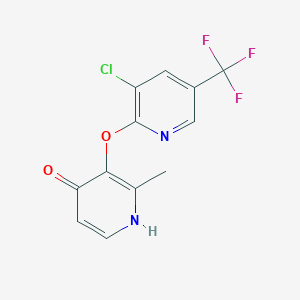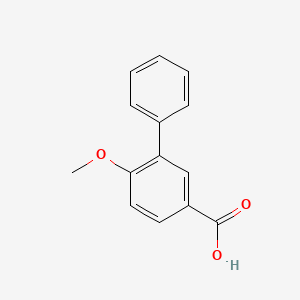
4-Methoxy-3-phenylbenzoic acid
説明
4-Methoxy-3-phenylbenzoic acid is a compound with the molecular formula C14H12O3 . It is a derivative of benzoic acid, which is characterized by the presence of a carboxylic acid group (-COOH) and a phenyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the conversion of 4-methoxybenzoic acid via Fischer’s esterification to 4-methoxybenzoate which undergoes hydrazinolysis. The corresponding hydrazide is then cyclized with phenyl isothiocyanate via 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide; an intermediate to 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methoxy group (-OCH3) and a phenyl group attached to it. The carboxylic acid group (-COOH) is also attached to the benzene ring .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 215-218 degrees Celsius . It has a molecular weight of 228.24 g/mol . The compound has a topological polar surface area of 46.5 Ų and a complexity of 258 .科学的研究の応用
Enzymatic Studies and Microbial Applications
4-Methoxy-3-phenylbenzoic acid is relevant in enzymatic studies, particularly in the context of microbial lignin-degrading enzymes. Huynh and Crawford (1985) developed spectrophotometric enzyme assays focusing on microbial lignin-degrading enzymes, utilizing similar compounds to this compound. Their research led to the discovery of extracellular enzymes produced by the fungus Phanerochaete chrysosporium, which play a role in the microbial degradation of lignin (Huynh & Crawford, 1985).
Flavor Molecule Encapsulation
The compound has been studied in the context of flavor molecule encapsulation. Hong, Oh, and Choy (2008) investigated the intercalation of vanillic acid (a structurally similar compound to this compound) into layered double hydroxide for controlled release in food applications. This research highlights the potential use of similar compounds in the food industry for flavor enhancement (Hong, Oh, & Choy, 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their cholinesterase inhibitory potential. Arfan et al. (2018) synthesized and characterized compounds derived from 4-methoxybenzoic acid, demonstrating their potential as cholinesterase inhibitors, which could be relevant for the treatment of diseases like Alzheimer's (Arfan et al., 2018).
Bioactive Compound Synthesis
The synthesis of bioactive compounds utilizing this compound or its derivatives has been a subject of research. For instance, Xu et al. (2017) isolated new phenyl ether derivatives from a marine-derived fungus, showing antioxidant activity. This suggests the potential of similar compounds in the development of new bioactive materials (Xu et al., 2017).
Analytical Chemistry Applications
In analytical chemistry, the compound and its derivatives have been used to study molecular structures and interactions. Zhu et al. (2006) conducted a detailed study of an o-(N,N-dialkylaminomethyl)arylboronate system, which provides insights into molecular recognition and could inform future research in this area (Zhu et al., 2006).
Safety and Hazards
特性
IUPAC Name |
4-methoxy-3-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWRCHINGJTIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2876795.png)
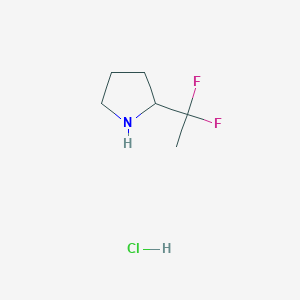
![N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2876799.png)
![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)
![8-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/no-structure.png)
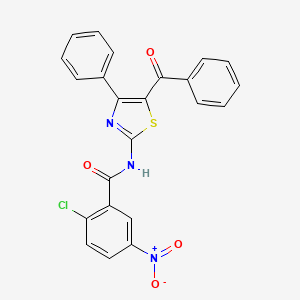
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2876805.png)

![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)
